molecular formula C24H22ClN3O B11405444 N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

Cat. No.: B11405444
M. Wt: 403.9 g/mol
InChI Key: DGXOSNYPDLFFPD-UHFFFAOYSA-N
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Description

N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of Phenylacetamide Moiety: The final step involves the acylation of the intermediate product with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as benzimidazole N-oxides.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide: can be compared with other benzimidazole derivatives such as:

Uniqueness

  • This compound is unique due to the presence of the chlorobenzyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the benzyl group.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C24H22ClN3O/c1-17(26-23(29)15-18-9-3-2-4-10-18)24-27-21-13-7-8-14-22(21)28(24)16-19-11-5-6-12-20(19)25/h2-14,17H,15-16H2,1H3,(H,26,29)

InChI Key

DGXOSNYPDLFFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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